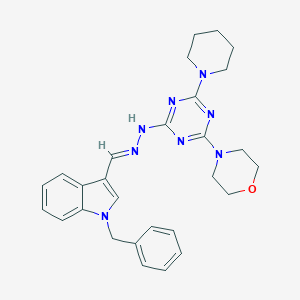
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone in lab experiments include its potent anti-cancer and antimicrobial activity. However, the limitations of using this compound include its complex synthesis method and potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to evaluate the toxicity and safety of this compound for potential clinical use.
Métodos De Síntesis
The synthesis of 1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone involves the reaction of indole-3-carbaldehyde with hydrazine hydrate followed by the addition of 4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine. The resulting product is then treated with benzyl bromide to obtain the final compound.
Aplicaciones Científicas De Investigación
1-Benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential therapeutic applications. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. This compound also exhibits antimicrobial activity and has been shown to be effective against a wide range of bacterial and fungal strains.
Propiedades
Nombre del producto |
1-benzyl-1H-indole-3-carbaldehyde (4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazone |
|---|---|
Fórmula molecular |
C28H32N8O |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C28H32N8O/c1-3-9-22(10-4-1)20-36-21-23(24-11-5-6-12-25(24)36)19-29-33-26-30-27(34-13-7-2-8-14-34)32-28(31-26)35-15-17-37-18-16-35/h1,3-6,9-12,19,21H,2,7-8,13-18,20H2,(H,30,31,32,33)/b29-19+ |
Clave InChI |
CDWLFEVQCGBULK-VUTHCHCSSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301479.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301480.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301481.png)
![N-{2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-naphthyl)acetamide](/img/structure/B301482.png)
![ethyl (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301483.png)
![ethyl (5Z)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301484.png)
![ethyl (5Z)-2-(4-methoxyanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301485.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301486.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B301488.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-4-oxo-5-[(4-piperidin-1-ylphenyl)methylidene]thiophene-3-carboxylate](/img/structure/B301489.png)
![N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B301490.png)
![ethyl (5Z)-2-(4-ethylanilino)-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]thiophene-3-carboxylate](/img/structure/B301491.png)
![N-{2-[(1-naphthylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-1-naphthamide](/img/structure/B301492.png)
![ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B301500.png)